molecular formula C8H8BrNO2 B1289623 4-Bromo-2-methoxybenzamide CAS No. 812667-44-0

4-Bromo-2-methoxybenzamide

Cat. No.: B1289623
CAS No.: 812667-44-0
M. Wt: 230.06 g/mol
InChI Key: IVYKCTGCJDBWMQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxybenzamide typically involves the reaction of 4-bromo-2-methoxybenzoic acid with 1,1’-carbonyldiimidazole in tetrahydrofuran at room temperature for one hour. This intermediate is then reacted with ammonium hydroxide in tetrahydrofuran at room temperature for two hours to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of 4-bromo-2-methoxybenzoic acid or 4-bromo-2-methoxybenzaldehyde.

    Reduction: Formation of 4-bromo-2-methoxyaniline.

Scientific Research Applications

4-Bromo-2-methoxybenzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybenzamide is not well-documented. as a benzamide derivative, it may interact with various biological targets, including enzymes and receptors. The methoxy and bromine substituents can influence its binding affinity and specificity towards these targets, potentially modulating biological pathways.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzoic acid
  • 4-Bromo-2-methoxybenzaldehyde
  • 4-Bromo-2-methoxyaniline

Comparison: 4-Bromo-2-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with an amide functional group. This combination of substituents imparts distinct chemical and biological properties compared to its analogs. For instance, 4-Bromo-2-methoxybenzoic acid lacks the amide group, which can significantly alter its reactivity and biological activity. Similarly, 4-Bromo-2-methoxybenzaldehyde and 4-Bromo-2-methoxyaniline have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

4-bromo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYKCTGCJDBWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594034
Record name 4-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812667-44-0
Record name 4-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-methoxybenzoate (2.66 g, 10.85 mmol), 28% ammonium hydroxide (25 mL, 642 mmol) and ammonium chloride (2.0 g, 37.4 mmol) was stirred at RT for 20 min and then at 50° C. Once the material converted forms to an oil (ca. 20 min), the mixture was cooled to RT and more ammonium hydroxide (25 mL, 642 mmol) and ammonium chloride (2.0 g, 37.4 mmol) were added. Upon completion of addition, the reaction mixture was stirred at RT overnight. After this time, the mixture was heated to reflux in an open flask to drive off the excess ammonia and then cooled to RT. The mixture was neutralized with conc. HCl and then extracted with ethyl acetate. The extract was dried (Na2SO4) and then concentrated to give a residue. The residue was purified by flash chromatography (40 g silica gel cartridge; EtOAc/Hex) to give 4-bromo-2-methoxybenzamide (510 mg, 2.22 mmol, 20% yield) as a white solid.
Quantity
2.66 g
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25 mL
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2 g
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25 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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